molecular formula C14H9ClN2OS B14545507 6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride CAS No. 62038-77-1

6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride

Cat. No.: B14545507
CAS No.: 62038-77-1
M. Wt: 288.8 g/mol
InChI Key: XKGOOKPIHSCHII-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a phenylsulfanyl group at the 6-position and a carbonyl chloride group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the benzimidazole derivative with a phenylsulfanyl halide in the presence of a base.

    Formation of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the benzimidazole derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow protocols and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

62038-77-1

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

6-phenylsulfanyl-1H-benzimidazole-2-carbonyl chloride

InChI

InChI=1S/C14H9ClN2OS/c15-13(18)14-16-11-7-6-10(8-12(11)17-14)19-9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

XKGOOKPIHSCHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)C(=O)Cl

Origin of Product

United States

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